molecular formula C14H20N2O3 B2835374 N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide CAS No. 708226-84-0

N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide

Cat. No.: B2835374
CAS No.: 708226-84-0
M. Wt: 264.325
InChI Key: YRJAYWNXVCDQMA-UHFFFAOYSA-N
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Description

N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide is an organic compound with a complex molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide typically involves the reaction of 1-hydroxybutan-2-amine with phenethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(1-hydroxybutan-2-yl)-2-phenylacetamide: Similar in structure but with a different functional group.

    N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide: Contains a nitrophenyl group instead of a phenethyl group.

Uniqueness

N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-12(10-17)16-14(19)13(18)15-9-8-11-6-4-3-5-7-11/h3-7,12,17H,2,8-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJAYWNXVCDQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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